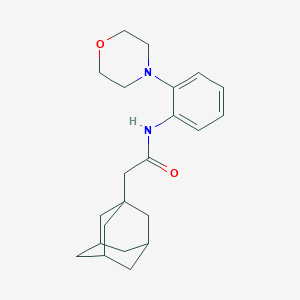![molecular formula C17H12ClN5O2S B244553 2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244553.png)
2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as TAK-915 and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
TAK-915 selectively activates the α2/α3 subunits of the GABAA receptor, leading to an increase in GABAergic neurotransmission. This results in anxiolytic and sedative effects, as well as analgesic effects in animal models of chronic pain.
Biochemical and Physiological Effects:
TAK-915 has been shown to have anxiolytic and sedative effects, as well as analgesic effects in animal models of chronic pain. TAK-915 has also been shown to improve depressive-like behaviors in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TAK-915 in lab experiments is its selectivity for the α2/α3 subunits of the GABAA receptor, which allows for more precise manipulation of GABAergic neurotransmission. However, a limitation of using TAK-915 in lab experiments is its limited solubility in water, which may affect its bioavailability and make it difficult to administer.
Orientations Futures
For research on TAK-915 include further studies on its mechanism of action, as well as its potential use in treating anxiety, mood disorders, and chronic pain in humans. Additionally, studies on the pharmacokinetics and pharmacodynamics of TAK-915 may provide valuable information for its clinical development.
Méthodes De Synthèse
The synthesis of TAK-915 involves the reaction of 4-chlorophenol with 3-(1H-1,2,4-triazol-3-yl)aniline to form 2-(4-chlorophenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide. This intermediate is then reacted with thiosemicarbazide to form the final product, 2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide.
Applications De Recherche Scientifique
TAK-915 has been studied for its potential applications in various fields, including neuroscience, psychiatry, and pain management. In neuroscience, TAK-915 has been studied for its effects on the GABAergic system, which plays a crucial role in regulating neuronal excitability. TAK-915 has been shown to enhance GABAergic neurotransmission by selectively activating the α2/α3 subunits of the GABAA receptor, leading to anxiolytic and sedative effects.
In psychiatry, TAK-915 has been studied for its potential use in treating anxiety and mood disorders. TAK-915 has been shown to have anxiolytic effects in animal models of anxiety and to improve depressive-like behaviors in animal models of depression.
In pain management, TAK-915 has been studied for its potential use in treating chronic pain. TAK-915 has been shown to have analgesic effects in animal models of chronic pain, suggesting that it may be a promising therapeutic agent for the treatment of chronic pain.
Propriétés
Formule moléculaire |
C17H12ClN5O2S |
|---|---|
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H12ClN5O2S/c18-12-4-6-14(7-5-12)25-9-15(24)20-13-3-1-2-11(8-13)16-22-23-10-19-21-17(23)26-16/h1-8,10H,9H2,(H,20,24) |
Clé InChI |
UVJZGQNTVQHZNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4S3 |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C3=NN4C=NN=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244471.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)

![3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)

![N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244484.png)
![N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244485.png)
![N-{4-methoxy-3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244488.png)
![N-[3-(benzoylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244489.png)
![5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244490.png)
![N-[4-methoxy-3-(propionylamino)phenyl]-2-furamide](/img/structure/B244492.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244493.png)
![N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244494.png)